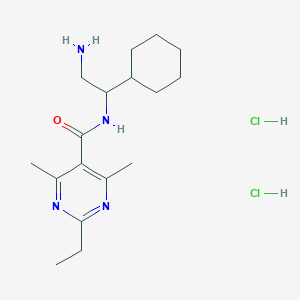
N-(2-amino-1-cyclohexylethyl)-2-ethyl-4,6-dimethylpyrimidine-5-carboxamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-amino-1-cyclohexylethyl)-2-ethyl-4,6-dimethylpyrimidine-5-carboxamide dihydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl group, an amino group, and a pyrimidine ring. Its molecular formula is C14H28Cl2N4O, and it is often used in research settings due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-1-cyclohexylethyl)-2-ethyl-4,6-dimethylpyrimidine-5-carboxamide dihydrochloride typically involves multiple steps. One common method includes the reaction of 2-ethyl-4,6-dimethylpyrimidine-5-carboxylic acid with 2-amino-1-cyclohexylethylamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The final product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is often subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-1-cyclohexylethyl)-2-ethyl-4,6-dimethylpyrimidine-5-carboxamide dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-(2-amino-1-cyclohexylethyl)-2-ethyl-4,6-dimethylpyrimidine-5-carboxamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-amino-1-cyclohexylethyl)-2-ethyl-4,6-dimethylpyrimidine-5-carboxamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to reduced inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2-amino-1-cyclohexylethyl)-2-(naphthalen-2-yl)acetamide hydrochloride
- 2-amino-1-cyclohexyl-1H-pyrrolo(2,3-b)quinoxaline-3-carboxylic acid ethyl ester
- N-(2-amino-1-cyclohexylethyl)-2-indazol-2-ylacetamide dihydrochloride
Uniqueness
N-(2-amino-1-cyclohexylethyl)-2-ethyl-4,6-dimethylpyrimidine-5-carboxamide dihydrochloride is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. Its structure allows for versatile applications in different fields of research, making it a valuable compound for scientific studies.
Properties
Molecular Formula |
C17H30Cl2N4O |
|---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
N-(2-amino-1-cyclohexylethyl)-2-ethyl-4,6-dimethylpyrimidine-5-carboxamide;dihydrochloride |
InChI |
InChI=1S/C17H28N4O.2ClH/c1-4-15-19-11(2)16(12(3)20-15)17(22)21-14(10-18)13-8-6-5-7-9-13;;/h13-14H,4-10,18H2,1-3H3,(H,21,22);2*1H |
InChI Key |
AQOTZZBPFKCMIT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(C(=N1)C)C(=O)NC(CN)C2CCCCC2)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















